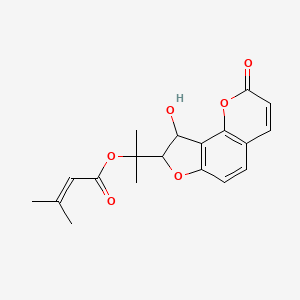

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-10(2)9-14(21)25-19(3,4)18-16(22)15-12(23-18)7-5-11-6-8-13(20)24-17(11)15/h5-9,16,18,22H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVGNKLKRAKEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Isolation and Purification of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Introduction: The Significance of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

This compound is a naturally occurring dihydrofurocoumarin, a class of organic compounds known for their significant biological activities.[1] This particular derivative, found in plants such as Carlina acaulis of the Asteraceae family, represents a valuable target for phytochemical investigation due to the therapeutic potential often associated with coumarin scaffolds.[2][3] Dihydrofurocoumarins are a significant subgroup of coumarins, and research into this class is driven by their diverse and often potent biological activities.[1] The isolation and purification of this compound in high purity are essential for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent.

This guide provides a comprehensive, technically detailed methodology for the isolation and purification of this compound from its natural source. The protocol herein is a composite methodology, synthesized from established best practices for the isolation of structurally related coumarins from plant matrices, particularly within the Apiaceae and Asteraceae families.[4][5] The rationale behind each step is explained to provide researchers with a robust framework that can be adapted and optimized for their specific laboratory context.

Part 1: Sourcing and Preparation of Plant Material

The primary known source of this compound is Carlina acaulis.[2][3] For successful isolation, the selection and preparation of the plant material are critical.

1.1. Plant Material:

-

Species: Carlina acaulis L.

-

Plant Part: Roots are often a rich source of coumarins.

-

Collection: The plant material should be collected at a stage of growth where the concentration of secondary metabolites is expected to be highest.

-

Drying: The collected roots should be thoroughly washed, cut into small pieces, and air-dried in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile and photolabile compounds. Alternatively, freeze-drying can be employed.

-

Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.

Part 2: Extraction and Fractionation

The initial step in isolating the target compound is to extract it from the plant matrix. This is followed by a fractionation step to separate compounds based on their polarity.

2.1. Extraction:

The choice of solvent is crucial for the efficient extraction of the target compound. Dichloromethane has been shown to be effective for extracting coumarins of medium polarity.[4]

Protocol:

-

Macerate the powdered root material (e.g., 1 kg) with dichloromethane (CH₂Cl₂) at a 1:5 (w/v) ratio for 72 hours at room temperature, with occasional agitation.

-

Filter the extract through a fine-mesh cloth or filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude dichloromethane extract.

Causality: Dichloromethane is a solvent of intermediate polarity, making it suitable for extracting a wide range of secondary metabolites, including dihydrofurocoumarins, while leaving behind highly polar compounds like sugars and some glycosides. Repeated extraction ensures a higher yield of the target compound.

2.2. Liquid-Liquid Fractionation:

To simplify the complex crude extract, a liquid-liquid fractionation step is employed. This separates the compounds into broad polarity classes.

Protocol:

-

Dissolve the crude dichloromethane extract in a mixture of 80% aqueous methanol.

-

Perform successive extractions with n-hexane to remove non-polar compounds such as fats, waxes, and sterols.

-

The remaining aqueous methanol fraction, which contains the compounds of intermediate polarity, including the target coumarin, is then concentrated under reduced pressure.

Diagram of the Extraction and Fractionation Workflow:

Caption: Workflow for Extraction and Fractionation.

Part 3: Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity.

3.1. Column Chromatography:

This is the primary purification step to separate the target compound from other constituents in the concentrated fraction.

Protocol:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Sample Loading: Adsorb the concentrated extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 50 mL) and monitor them by Thin Layer Chromatography (TLC).

TLC Monitoring:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: n-hexane:ethyl acetate (e.g., 7:3 v/v).

-

Visualization: UV light (254 nm and 366 nm) and a suitable staining reagent (e.g., vanillin-sulfuric acid).

Causality: Column chromatography separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. TLC allows for the rapid analysis of the collected fractions to identify those containing the target compound.

3.2. Preparative High-Performance Liquid Chromatography (HPLC):

For final purification to achieve high purity, preparative HPLC is the method of choice. A C18 column is commonly used for the separation of coumarins.

Protocol:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A gradient of methanol and water is typically effective. The gradient can be optimized based on analytical HPLC runs.

-

Detection: UV detector set at a wavelength where the compound shows maximum absorbance (determined by UV-Vis spectroscopy of a semi-pure fraction).

-

Injection and Collection: Inject the semi-purified fraction from the column chromatography step and collect the peak corresponding to the retention time of the target compound.

Quantitative Data Summary for Purification:

| Purification Step | Stationary Phase | Mobile Phase (Illustrative) | Purity of Target Compound |

| Column Chromatography | Silica Gel | n-Hexane:Ethyl Acetate (Gradient) | ~80-90% |

| Preparative HPLC | C18 | Methanol:Water (Gradient) | >98% |

Diagram of the Purification Workflow:

Caption: Chromatographic Purification Workflow.

Part 4: Structural Elucidation and Purity Confirmation

Once the compound is isolated in a pure form, its structure and purity must be confirmed using spectroscopic methods.

4.1. Spectroscopic Analysis:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight and elemental composition of the compound. The molecular formula of this compound is C₁₉H₂₀O₆, with a molecular weight of 344.1260.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Will provide information on the number and chemical environment of the protons in the molecule.

-

¹³C-NMR: Will show the number and types of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and thus, for unambiguously assigning the structure.

-

-

UV-Vis Spectroscopy: Will determine the wavelength of maximum absorbance, which is characteristic of the coumarin chromophore.

-

Infrared (IR) Spectroscopy: Will identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O) groups.

4.2. Purity Assessment:

The purity of the final isolated compound should be assessed using analytical HPLC with a photodiode array (PDA) detector. A single, sharp peak in the chromatogram at multiple wavelengths indicates a high degree of purity.

Conclusion

This guide outlines a robust and systematic approach for the isolation and purification of this compound from its natural source, Carlina acaulis. The successful implementation of this methodology, which combines efficient extraction, multi-step chromatography, and rigorous spectroscopic analysis, will yield the pure compound necessary for further biological and pharmacological investigations. The principles and techniques described herein are broadly applicable to the isolation of other natural products, providing a valuable resource for researchers in the fields of phytochemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch | MDPI [mdpi.com]

- 5. Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi [mdpi.com]

- 6. scilit.com [scilit.com]

- 7. sibran.ru [sibran.ru]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Introduction

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a naturally occurring dihydrofurocoumarin, a subclass of coumarins characterized by a partially saturated furan ring fused to the core benzopyran-2-one structure.[1] This compound, isolated from plants such as Carlina acaulis of the Asteraceae family, belongs to a chemical family renowned for a wide spectrum of pharmacological properties.[1][2] The unique structural features of this compound, specifically its hydroxylation and esterification, suggest the potential for novel biological activities, making its accurate identification and characterization paramount for researchers in natural products chemistry, pharmacology, and drug development.[1]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone analytical technique for the structural elucidation and quantification of such natural products.[3][4][5] Its high sensitivity and specificity enable the detailed analysis of complex mixtures, providing invaluable information on molecular weight and fragmentation patterns that are essential for confident compound identification.[6][7] This guide provides a comprehensive, in-depth technical framework for the mass spectrometry analysis of this compound, drawing upon established principles of coumarin analysis to propose a robust and self-validating methodology.

Chemical Profile of the Analyte

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₆ | [2] |

| Molecular Weight | 344.36 g/mol | [2][8] |

| CAS Number | 31456-63-0 | [2][8][9] |

Part 1: Experimental Design & Rationale

A successful mass spectrometry analysis hinges on a well-conceived experimental design. For a moderately polar compound like this compound, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is the method of choice, offering both separation from complex matrices and detailed structural information.[6][7]

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to extract the analyte from its matrix while minimizing interferences that can cause ion suppression or enhancement.[4]

Protocol: Solvent Extraction from a Plant Matrix

-

Homogenization: Weigh 1 gram of dried, powdered plant material.

-

Extraction: Add 10 mL of a methanol/dichloromethane (1:1, v/v) solvent mixture. This combination is effective for extracting a broad range of coumarins with varying polarities.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure thorough extraction.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet solid debris.

-

Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial. This step is critical to remove particulates that could clog the LC system.

-

Dilution: Dilute the filtered extract with the initial mobile phase (e.g., 95:5 water:acetonitrile) to ensure compatibility with the LC method and to bring the analyte concentration within the linear range of the mass spectrometer.

Causality: The choice of solvent is paramount; methanol effectively extracts polar compounds, while dichloromethane targets less polar constituents, ensuring a comprehensive extraction of coumarins and their derivatives.[4] Filtration is a non-negotiable step to protect the sensitive instrumentation from damage and ensure reproducible chromatographic performance.

Liquid Chromatography: Separating for Clarity

Reverse-phase high-performance liquid chromatography (HPLC) is the standard for separating moderately polar natural products.

Protocol: HPLC Separation

-

Column: C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size). C18 stationary phases provide excellent retention and separation for coumarin-type compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better peak shape and enhances ionization in positive ion mode.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B (linear gradient)

-

15-18 min: Hold at 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.

-

Injection Volume: 5 µL

Causality: A gradient elution is essential for analyzing complex extracts, allowing for the separation of compounds with a wide range of polarities. The gradual increase in the organic phase (acetonitrile) elutes more hydrophobic compounds over time. Re-equilibration ensures the column returns to its initial state for reproducible injections.

Mass Spectrometry: The Core of the Analysis

Tandem mass spectrometry (MS/MS) provides the highest level of confidence in structural identification.[10] An electrospray ionization (ESI) source is well-suited for polar to moderately polar analytes like coumarins.

Protocol: MS/MS Detection

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺, which is ideal for precursor ion selection.

-

Scan Mode: Full Scan (MS1) followed by data-dependent Product Ion Scan (MS2).

-

MS1 Scan Range: m/z 100-500. This range will encompass the expected molecular ion of the target analyte.

-

MS2 Acquisition: Triggered when an ion from the inclusion list is detected.

-

-

Precursor Ion: m/z 345.13 (calculated for [C₁₉H₂₀O₆+H]⁺).

-

Collision Energy (CE): Ramped from 15-40 eV. Varying the collision energy allows for the observation of a wider range of fragment ions, from gentle fragmentation to more extensive bond cleavages.[11]

-

Resolution: High resolution (>10,000) is recommended to enable the generation of molecular formulas from accurate mass measurements.[12]

Causality: Positive mode ESI is chosen because the coumarin structure can be readily protonated. The data-dependent acquisition ensures that MS/MS spectra are only acquired for ions of interest, maximizing the quality of fragmentation data for the target analyte. A ramped collision energy provides a more comprehensive fragmentation pattern than a single CE value.[13]

Part 2: Data Interpretation & Structural Elucidation

The interpretation of the mass spectrum is a deductive process, using known fragmentation patterns of similar compounds to propose a structure for the analyte.

Predicted Mass Spectrum

| Ion Type | Calculated m/z | Description |

| [M+H]⁺ (Precursor Ion) | 345.13 | Protonated molecule of C₁₉H₂₀O₆. |

| [M+Na]⁺ | 367.11 | Sodium adduct, commonly observed with ESI. |

| Fragment 1 | 245.08 | Loss of the senecioyl group (C₅H₈O₂), a neutral loss of 100.05 Da. |

| Fragment 2 | 227.07 | Subsequent loss of water (H₂O) from Fragment 1, a neutral loss of 18.01 Da. |

| Fragment 3 | 217.06 | Loss of the entire side chain (C₅H₉O₃), a neutral loss of 117.05 Da. |

| Fragment 4 (Coumarin Core) | 189.05 | Further fragmentation involving the loss of CO (28 Da) from Fragment 2. |

Proposed Fragmentation Pathway

The fragmentation of coumarins is heavily influenced by the substituents on the core structure.[14][15] For this compound, the primary fragmentation is expected to occur at the ester linkage, which is the most labile bond.

The initial and most significant fragmentation event will be the neutral loss of the senecioyl moiety (C₅H₈O₂), resulting in a prominent fragment ion. Subsequent fragmentations will likely involve the loss of water from the hydroxyl group and the characteristic loss of carbon monoxide (CO) from the pyrone ring, a hallmark of coumarin fragmentation.[16][17]

Trustworthiness: This proposed pathway is built upon well-documented fragmentation behaviors of coumarin derivatives.[15][16][17] The loss of CO from the lactone ring is a fundamental and diagnostic fragmentation for this class of compounds. The lability of the ester bond provides a logical starting point for the fragmentation cascade.

Visualization of the Workflow and Fragmentation

Experimental Workflow Diagram

Caption: High-level workflow for the LC-MS/MS analysis.

Proposed Fragmentation Pathway Diagram

Caption: Key fragmentation steps for the target analyte.

Conclusion

This technical guide outlines a robust and scientifically sound methodology for the mass spectrometry analysis of this compound. By integrating established protocols for sample preparation, chromatographic separation, and tandem mass spectrometry, researchers can achieve high-confidence identification and structural elucidation of this and similar natural products. The causality-driven approach to experimental design and the interpretation of fragmentation data based on the known chemistry of coumarins ensure a self-validating and reliable analytical workflow. This framework serves as a valuable resource for professionals in drug discovery and natural product research, facilitating the exploration of the vast chemical diversity found in the plant kingdom.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 7. indusextracts.com [indusextracts.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. This compound | CAS:31456-63-0 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]

- 13. researchgate.net [researchgate.net]

- 14. Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamopen.com [benthamopen.com]

The Natural Provenance of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the natural origins, biosynthesis, and extraction methodologies for the angular pyranocoumarin, 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge to facilitate further investigation and application of this promising natural product.

Introduction: Unveiling a Unique Pyranocoumarin

This compound is a specialized metabolite belonging to the pyranocoumarin class of compounds. These molecules are characterized by a coumarin nucleus fused to a pyran ring. The structural complexity and stereochemistry of angular pyranocoumarins, such as the subject of this guide, have garnered significant interest within the scientific community for their potential as scaffolds in drug discovery. Their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, underscore the importance of understanding their natural sources and production.

Primary Natural Source: Carlina acaulis L.

The principal documented natural source of this compound is the root of Carlina acaulis L., commonly known as the stemless carline thistle. This perennial plant, a member of the Asteraceae family, is native to the mountainous regions of central and southern Europe[1]. Traditionally, the root of C. acaulis has been utilized in European folk medicine for its purported diuretic, diaphoretic, and antimicrobial properties.

Modern phytochemical investigations have revealed a rich and diverse chemical profile within the roots of C. acaulis. While the essential oil is dominated by the polyacetylene carlina oxide[2], the plant is also a significant reservoir of other bioactive compounds, including phenolic acids, triterpenes, and a variety of coumarins[1]. It is within this complex chemical matrix that this compound is found.

Biosynthesis: A Glimpse into the Phenylpropanoid Pathway

The biosynthesis of pyranocoumarins is an intricate process originating from the well-established phenylpropanoid pathway[3][4][5]. This fundamental metabolic route in plants is responsible for the production of a vast array of secondary metabolites. The journey from the primary metabolite, L-phenylalanine, to the complex architecture of this compound involves a series of enzymatic transformations.

The initial stages of this pathway are conserved across a wide range of plant species and lead to the formation of umbelliferone, a key coumarin intermediate[3][6]. Umbelliferone serves as the foundational scaffold upon which further structural diversification occurs to yield the various classes of coumarins, including the angular pyranocoumarins.

References

- 1. Polyphenolic Composition of Carlina acaulis L. Extract and Cytotoxic Potential against Colorectal Adenocarcinoma and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: From Botanical Source to Potential Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Complex Dihydrofurocoumarin

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a naturally occurring dihydrofurocoumarin, a class of organic compounds characterized by a furan ring fused to a coumarin core, with the furan ring being partially saturated. This structural feature distinguishes it from the more common furanocoumarins[1]. As a member of the extensive coumarin family, which are benzopyran-2-one derivatives widely distributed in the plant kingdom, this compound is of significant interest due to the diverse and potent biological activities associated with this class of molecules[1]. The unique structural aspects of this compound, specifically its hydroxylation and esterification patterns, suggest the potential for novel biological effects, making it a compelling subject for natural products chemistry and drug discovery[1]. The study of such compounds is crucial for understanding structure-activity relationships within the dihydrofurocoumarin class, which can inform the synthesis of new derivatives with enhanced or more specific therapeutic activities[1].

Natural Occurrence: A Tale of Two Plant Families

This compound has been identified in plant species belonging to the Asteraceae and Apiaceae families, which are well-known for their rich and diverse secondary metabolite profiles.

Primary Botanical Sources:

| Plant Species | Family | Plant Part | Reference |

| Carlina acaulis L. | Asteraceae | Root | [1] |

| Peucedanum ostruthium (L.) W.D.J. Koch | Apiaceae | Rhizome | [2][3] |

The presence of this and related dihydrofurocoumarins in Peucedanum ostruthium, commonly known as masterwort, is well-documented. The rhizomes of this alpine plant are traditionally used in European folk medicine and are known to contain a variety of coumarins[4]. While Carlina acaulis is a confirmed source, the genus Peucedanum is a significant source of structurally similar coumarins, making it a key area of focus for the isolation of these compounds[4].

Biosynthesis: The Angular Furanocoumarin Pathway

The biosynthesis of this compound follows the general pathway for angular furanocoumarins, originating from the shikimate pathway.

-

Core Coumarin Formation: The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to p-coumaric acid. Ortho-hydroxylation of cinnamic acid derivatives is a critical step in forming the coumarin lactone ring[5]. This leads to the formation of umbelliferone (7-hydroxycoumarin), a key intermediate and the precursor for both linear and angular furanocoumarins[5].

-

Prenylation and Cyclization: Umbelliferone undergoes prenylation at the C8 position to form osthenol. The enzyme columbianetin synthase then catalyzes the conversion of osthenol into (+)-columbianetin. Subsequently, angelicin synthase transforms (+)-columbianetin into angelicin , the parent angular furanocoumarin[6].

-

Tailoring Steps: The biosynthesis of this compound from the angelicin scaffold involves a series of "tailoring" enzymatic reactions. These later steps, including hydroxylation at the C-9 position and subsequent esterification with senecioic acid, are less well-characterized but are crucial for the final structure and likely contribute significantly to the molecule's specific biological activity. The enzymes responsible for these final modifications are likely specific to the plant species in which the compound is found.

Caption: Proposed biosynthetic pathway of this compound.

Extraction and Isolation: A Step-by-Step Protocol

The isolation of this compound from its plant sources requires a multi-step approach involving solvent extraction and chromatographic purification. The following is a generalized protocol based on methods used for coumarin isolation from Peucedanum species.

Part 1: Extraction

-

Plant Material Preparation: Air-dry the rhizomes of Peucedanum ostruthium or roots of Carlina acaulis at room temperature and grind them into a fine powder.

-

Solvent Extraction:

-

Perform an exhaustive extraction of the powdered plant material using a Soxhlet apparatus with a non-polar solvent like petroleum ether or hexane to remove lipids.

-

Subsequently, extract the defatted plant material with a solvent of medium polarity, such as dichloromethane (CH₂Cl₂) or ethyl acetate. Dichloromethane has been shown to be effective for extracting coumarins from P. ostruthium.

-

-

Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude residue.

Part 2: Chromatographic Purification

-

Column Chromatography (CC):

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC):

-

Combine fractions containing the target compound (as identified by comparison with a standard, if available, or by subsequent analytical methods).

-

Further purify the combined fractions using preparative TLC on silica gel plates with an appropriate solvent system (e.g., n-hexane:ethyl acetate mixtures).

-

-

Recrystallization:

-

Scrape the band corresponding to the purified compound from the pTLC plate, elute with a suitable solvent (e.g., chloroform/methanol), and filter.

-

Concentrate the filtrate and recrystallize the residue from a suitable solvent system to obtain the pure crystalline compound.

-

Caption: General workflow for the extraction and isolation of the target compound.

Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. Key expected signals would include those for the coumarin core, the dihydrofuran ring, and the senecioyl ester moiety. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. MS/MS fragmentation patterns would help to confirm the structure, likely showing losses of the senecioyl group and water from the molecular ion.

-

Ultraviolet (UV) Spectroscopy: The UV spectrum in a solvent like methanol would show characteristic absorption maxima for the coumarin chromophore.

-

Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of key functional groups, such as hydroxyl (-OH), ester carbonyl (C=O), and lactone carbonyl (C=O) stretching vibrations.

Potential Pharmacological Activities and Future Directions

While specific pharmacological studies on this compound are limited, the known bioactivities of related coumarins from Peucedanum and Carlina species provide a strong basis for predicting its potential therapeutic applications.

-

Anti-inflammatory and Antioxidant Effects: Many natural coumarins are recognized as inhibitors of the lipoxygenase and cyclooxygenase enzyme systems and can scavenge reactive oxygen species[7]. This suggests that this compound may possess anti-inflammatory and antioxidant properties.

-

Acetylcholinesterase Inhibition: Coumarins isolated from Peucedanum ostruthium, such as ostruthol, have been shown to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity is relevant to the management of Alzheimer's disease[3].

-

Antimicrobial and Cytotoxic Potential: Extracts from Carlina acaulis have been traditionally used for their antimicrobial properties. Furthermore, recent studies have investigated the cytotoxic potential of Carlina acaulis extracts against cancer cell lines[8].

Future Research Trajectories:

-

Bioactivity Screening: A comprehensive in vitro screening of the purified compound is necessary to determine its specific biological activities, including anti-inflammatory, antioxidant, neuroprotective, antimicrobial, and cytotoxic effects.

-

Mechanism of Action Studies: For any confirmed bioactivities, further studies are required to elucidate the underlying molecular mechanisms.

-

Synthesis and Derivatization: The development of a total synthesis for this compound would confirm its structure and allow for the creation of analogues to explore structure-activity relationships, potentially leading to the development of more potent and selective therapeutic agents.

-

Biosynthetic Investigations: A deeper understanding of the specific enzymes involved in the hydroxylation and esterification steps of the biosynthetic pathway could enable biotechnological production of this compound.

Conclusion

This compound stands as a structurally intriguing natural product with a high potential for novel biological activities. Its occurrence in medicinal plants from the Asteraceae and Apiaceae families, coupled with the known pharmacological profile of related coumarins, underscores the need for further investigation. The methodologies outlined in this guide provide a framework for its isolation, characterization, and future evaluation as a potential lead compound in drug discovery and development.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Ostruthin: an antimycobacterial coumarin from the roots of Peucedanum ostruthium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Polyphenolic Composition of Carlina acaulis L. Extract and Cytotoxic Potential against Colorectal Adenocarcinoma and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Bioactive Angular Pyranocoumarin: A Technical Guide to the Biosynthesis of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the biosynthetic pathway of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, an angular dihydropyranocoumarin with potential pharmacological significance. As a Senior Application Scientist, my objective is to not only delineate the known enzymatic steps but also to provide a scientifically grounded, logical framework for the yet-uncharacterized transformations. This document is structured to offer a clear, research-oriented perspective, integrating established knowledge with reasoned hypotheses to guide future investigation and potential biotechnological applications.

Introduction: The Structural and Biological Significance of Angular Pyranocoumarins

Pyranocoumarins are a class of plant secondary metabolites characterized by a pyran ring fused to a coumarin (2H-chromen-2-one) core.[1][2] Their structural diversity, arising from the linear or angular fusion of the pyran ring and various substitutions, leads to a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] this compound belongs to the angular dihydropyranocoumarin subclass, a group of compounds that includes the well-studied bioactive molecule (+)-decursinol.[2][4] Understanding the biosynthesis of these intricate molecules is paramount for their sustainable production and the development of novel therapeutic agents.

The Foundational Pathway: From Primary Metabolism to the Angular Pyranocoumarin Scaffold

The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, a central hub in plant secondary metabolism.[5]

The Phenylpropanoid Pathway and the Genesis of Umbelliferone

The journey commences with the aromatic amino acid L-phenylalanine. A series of enzymatic reactions, summarized in the table below, converts L-phenylalanine into the key intermediate, umbelliferone. This simple coumarin serves as the foundational scaffold for a vast array of more complex coumarin derivatives.

| Step | Substrate | Enzyme | Product | Cofactors/Notes |

| 1 | L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | trans-Cinnamic acid | |

| 2 | trans-Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric acid | NADPH, O2 |

| 3 | p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA | ATP, Coenzyme A |

| 4 | p-Coumaroyl-CoA | p-Coumaroyl-CoA 2'-hydroxylase (C2'H) | 2,4-dihydroxycinnamoyl-CoA | NADPH, O2 |

| 5 | 2,4-dihydroxycinnamoyl-CoA | (Spontaneous lactonization) | Umbelliferone |

Diagram 1: The Phenylpropanoid Pathway to Umbelliferone

Caption: The enzymatic cascade from L-phenylalanine to umbelliferone.

The Branch Point: Prenylation and the Formation of the Angular Precursor

The diversification of coumarin structures begins with prenylation, the attachment of a five-carbon isoprene unit. The regiospecificity of this reaction, catalyzed by prenyltransferases (PTs), dictates whether a linear or angular pyranocoumarin will be formed.[6][7] For the biosynthesis of this compound, an angular pyranocoumarin, the prenyl group is added at the C8 position of umbelliferone.

Step 6: C8-Prenylation of Umbelliferone

-

Substrate: Umbelliferone and Dimethylallyl pyrophosphate (DMAPP)

-

Enzyme: Umbelliferone C8-prenyltransferase (U8PT)

-

Product: Osthenol

This reaction is a critical branching point, committing the biosynthetic pathway towards the formation of angular furanocoumarins and pyranocoumarins.

Cyclization to the Dihydropyran Ring: The Role of Cytochrome P450 Monooxygenases

The formation of the dihydropyran ring is a crucial step in the biosynthesis of the "8,9-dihydrooroselol" core. Recent research in Peucedanum praeruptorum has shed light on this process, identifying a novel cytochrome P450 monooxygenase, osthenol cyclase (PpOC), that catalyzes the cyclization of osthenol.[6][8] This enzyme likely mediates an epoxide-opening cascade to form the tetrahydropyran ring.[6]

Step 7: Cyclization of Osthenol

-

Substrate: Osthenol

-

Enzyme: Osthenol Cyclase (a Cytochrome P450 monooxygenase)

-

Product: (+)-Columbianetin (an angular dihydropyranocoumarin)

While (+)-columbianetin is a known product, the exact structure of the immediate cyclization product leading to the "8,9-dihydrooroselol" core may vary between plant species. However, the enzymatic mechanism is likely conserved.

Diagram 2: Formation of the Angular Dihydropyranocoumarin Core

Caption: The key steps leading to the angular dihydropyranocoumarin scaffold.

The Final Touches: Hydroxylation and Acylation in the Biosynthesis of this compound

The latter stages of the biosynthesis of this compound involve specific modifications to the angular dihydropyranocoumarin core. While the precise enzymes have not yet been characterized for this specific molecule, we can infer their nature based on analogous reactions in secondary metabolism.

C9-Hydroxylation: A Putative Role for Cytochrome P450 Monooxygenases

The introduction of a hydroxyl group at the C9 position of the dihydropyran ring is likely catalyzed by a specific cytochrome P450 monooxygenase (CYP).[9][10] CYPs are a large and diverse family of enzymes known for their role in the oxidation and hydroxylation of a wide range of secondary metabolites.[11] The regio- and stereospecificity of this hydroxylation would be determined by the specific CYP involved.

Proposed Step 8: C9-Hydroxylation

-

Substrate: Angular Dihydropyranocoumarin Core

-

Enzyme (Putative): A specific Cytochrome P450 Monooxygenase

-

Product: 9-Hydroxy-8,9-dihydrooroselol

The Senecioyl Moiety: Biosynthesis and Transfer

The senecioyl group is derived from the amino acid L-leucine. The biosynthesis of senecioyl-CoA proceeds through the branched-chain amino acid degradation pathway.

Diagram 3: Biosynthesis of Senecioyl-CoA from L-Leucine

Caption: The metabolic pathway for the formation of senecioyl-CoA.

O-Acylation: The Final Esterification Step

The final step in the biosynthesis is the transfer of the senecioyl group from senecioyl-CoA to the 9-hydroxyl group of the dihydropyranocoumarin intermediate. This reaction is catalyzed by an acyltransferase.

Proposed Step 9: O-Acylation

-

Substrates: 9-Hydroxy-8,9-dihydrooroselol and Senecioyl-CoA

-

Enzyme (Putative): A specific Acyl-CoA:alcohol acyltransferase

-

Product: this compound

Proposed Complete Biosynthetic Pathway of this compound

The following diagram provides a comprehensive overview of the proposed biosynthetic pathway, integrating both established and putative steps.

Diagram 4: Proposed Complete Biosynthetic Pathway

Caption: An integrated overview of the proposed biosynthetic pathway.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway, a series of experimental approaches can be employed.

Protocol for Isotopic Labeling Studies

-

Precursor Synthesis: Synthesize isotopically labeled precursors, such as 13C- or 14C-labeled L-phenylalanine, umbelliferone, and L-leucine.

-

Plant Material/Cell Culture: Utilize a plant species known to produce this compound or a cell culture derived from it.

-

Feeding Experiment: Administer the labeled precursors to the plant material or cell culture and incubate for a defined period.

-

Extraction and Purification: Extract the secondary metabolites and purify this compound using chromatographic techniques (e.g., HPLC).

-

Analysis: Analyze the purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of the isotopic label.

Protocol for Enzyme Identification and Characterization

-

Transcriptome Analysis: Perform RNA-seq on the producer organism to identify candidate genes for the putative cytochrome P450 monooxygenase and acyltransferase.

-

Gene Cloning and Expression: Clone the candidate genes into a suitable expression system (e.g., E. coli or yeast).

-

Enzyme Assay: Purify the recombinant enzymes and perform in vitro assays using the proposed substrates (the angular dihydropyranocoumarin core and 9-hydroxy-8,9-dihydrooroselol with senecioyl-CoA) to confirm their activity.

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the characterized enzymes.

Conclusion and Future Perspectives

The biosynthesis of this compound is a multi-step process that involves the convergence of the phenylpropanoid and branched-chain amino acid metabolic pathways. While the early steps leading to the formation of the angular dihydropyranocoumarin core are becoming increasingly understood, the specific enzymes responsible for the final hydroxylation and acylation steps remain to be elucidated. The proposed pathway and experimental protocols outlined in this guide provide a roadmap for future research in this area. A complete understanding of this biosynthetic pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but also open up avenues for the biotechnological production of this and other potentially valuable pyranocoumarins.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Application - Shtratnikova - Advances in Chemical Physics [journals.eco-vector.com]

- 5. viper.ac.in [viper.ac.in]

- 6. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic mechanism underlying the regiospecificity of coumarin-substrate transmembrane prenyltransferases in Apiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Cytochrome P450 Enzymes and Their Applications in Synthetic Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The CYP71AZ P450 Subfamily: A Driving Factor for the Diversification of Coumarin Biosynthesis in Apiaceous Plants [frontiersin.org]

- 11. An Unprecedented Number of Cytochrome P450s Are Involved in Secondary Metabolism in Salinispora Species - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: A Spectroscopic Approach

Abstract

The structural elucidation of novel natural products is a cornerstone of phytochemistry and drug discovery. The process demands a meticulous, multi-faceted analytical approach to unambiguously define the chemical architecture of a molecule. This guide provides an in-depth, technical walkthrough of the structure determination of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, an angular pyranocoumarin. Such compounds are frequently isolated from plants of the Apiaceae family, like those of the Peucedanum genus, which are known for producing a rich diversity of bioactive coumarin derivatives.[1][2][3] This document is tailored for researchers, scientists, and drug development professionals, offering not just a sequence of steps, but the underlying scientific rationale for each experimental choice. We will proceed logically from the initial determination of the molecular formula by high-resolution mass spectrometry (HRMS), through the assembly of the molecular scaffold using a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, to the final assignment of stereochemistry. The methodologies and interpretations detailed herein serve as a robust framework for the characterization of complex natural products.

Introduction: The Significance of Angular Pyranocoumarins

Angular pyranocoumarins represent a significant class of natural products, recognized for their diverse and potent biological activities, which include anti-inflammatory, neuroprotective, and antitumor effects.[1][4] The specific compound of interest, this compound, belongs to this class, characterized by a dihydropyran ring fused to the coumarin core at the C-7 and C-8 positions.[5] The addition of a senecioyl ester group further functionalizes the molecule, potentially modulating its bioactivity.

Isolation and Purification Workflow

The journey to structural elucidation begins with the isolation of the pure compound from its natural source, typically the roots or aerial parts of a plant like Peucedanum praeruptorum.[1][3] A generalized workflow is essential for obtaining a sample of sufficient purity (>95%) for unambiguous spectroscopic analysis.

Caption: Generalized workflow for the isolation of a pure natural product.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

The first critical step in identifying an unknown compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS), typically coupled with an electrospray ionization (ESI) source, provides the necessary mass accuracy to achieve this.

Protocol: HRMS Analysis

-

Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Infusion: Infuse the sample directly into the ESI-MS system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Mass Measurement: Determine the exact mass of the [M+H]⁺ ion to at least four decimal places.

-

Formula Generation: Use the instrument's software to generate possible elemental compositions (C, H, O) that fit the measured mass within a narrow tolerance (e.g., ±5 ppm).

For this compound, the expected molecular formula is C₁₉H₂₀O₆. The calculated monoisotopic mass for the [M+H]⁺ adduct (C₁₉H₂₁O₆⁺) is 345.1338. An experimentally measured mass that aligns with this value provides high confidence in the proposed elemental composition.

Data Presentation: Expected HRMS and MS/MS Fragmentation

| Ion Type | Calculated m/z (C₁₉H₂₁O₆⁺) | Key MS/MS Fragments (m/z) | Interpretation of Fragments |

|---|---|---|---|

| [M+H]⁺ | 345.1338 | 245.0757 | Loss of senecioic acid (C₅H₈O₂) from the ester linkage. This is a characteristic fragmentation for this type of compound.[6][7] |

| | | 227.0652 | Loss of senecioic acid and subsequent loss of H₂O from the 9-OH group. |

This fragmentation data provides the first piece of structural evidence: the presence of a core structure with a mass of 245 Da and a readily cleaved senecioyl ester group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[8][9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the molecular scaffold.[10][11]

¹H and ¹³C NMR: The Foundational Spectra

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals for this molecule would include aromatic protons of the coumarin core, olefinic protons of the coumarin and senecioyl groups, methine and methylene protons of the dihydropyran ring, and methyl signals.

-

¹³C NMR (with DEPT): Reveals the number of carbon atoms and their type (CH₃, CH₂, CH, C). The total carbon count must match the molecular formula from HRMS (19 carbons). Expected signals include a lactone carbonyl (~160 ppm), aromatic/olefinic carbons (100-160 ppm), oxygenated carbons (~70-80 ppm), and aliphatic carbons (15-40 ppm).

2D NMR: Building the Connections

While 1D NMR provides the parts list, 2D NMR shows how they are connected.

-

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] It is invaluable for tracing out spin systems, such as the H-3/H-4 relationship in the coumarin ring and the connected protons within the dihydropyran ring (H-8 to H-9).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[13] It is the definitive method for assigning the chemical shift of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are two to three bonds away.[13] These "long-range" correlations are used to connect the individual spin systems identified by COSY and to place quaternary (non-protonated) carbons, such as the carbonyls and substituted aromatic carbons.

Data Presentation: Predicted NMR Assignments for this compound (Note: Chemical shifts (δ) are predicted based on typical values for angular pyranocoumarins and may vary slightly. All spectra are referenced to a standard solvent like CDCl₃.)

| Position | δ ¹³C (ppm) | δ ¹H (ppm, mult., J in Hz) | Key HMBC Correlations (from H at position) | Key COSY Correlations (with H at position) |

| 2 | ~160.5 | - | - | - |

| 3 | ~112.8 | ~6.2 (d, 9.5) | C-2, C-4, C-4a | H-4 |

| 4 | ~143.5 | ~7.6 (d, 9.5) | C-2, C-4a, C-5 | H-3 |

| 4a | ~112.5 | - | - | - |

| 5 | ~128.7 | ~7.3 (d, 8.5) | C-4, C-6, C-8a | H-6 |

| 6 | ~115.0 | ~6.8 (d, 8.5) | C-4a, C-5, C-7, C-8a | H-5 |

| 7 | ~161.0 | - | - | - |

| 8 | ~28.0 | ~3.9 (m) | C-7, C-8a, C-9, C-1' | H-9, H-1' (geminal) |

| 8a | ~104.0 | - | - | - |

| 9 | ~69.0 | ~5.1 (d, 4.0) | C-7, C-8, C-8a, C-1'' | H-8 |

| 1' | ~77.0 | ~1.4 (s), ~1.5 (s) | C-8, C-2', C-3' | H-8 |

| 2' | ~158.0 | - | - | - |

| 3' | ~127.0 | - | - | - |

| Senecioyl Moiety | ||||

| 1'' | ~166.0 | - | - | - |

| 2'' | ~116.0 | ~5.7 (s) | C-1'', C-4'', C-5'' | - |

| 3'' | ~157.0 | - | - | - |

| 4'' | ~20.5 | ~1.9 (s) | C-2'', C-3'', C-5'' | - |

| 5'' | ~27.5 | ~2.1 (s) | C-2'', C-3'', C-4'' | - |

digraph "HMBC_Correlations" { graph [overlap=false, splines=true, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica"]; edge [color="#EA4335", constraint=false, penwidth=1.5];Structure [label=< "0" CELLBORDER="0" CELLSPACING="0">

>];

"https://i.imgur.com/u8d8eYv.png" SCALE="TRUE"/>

// Define node positions for labels H3 [pos="2.3,2.3!", label="H-3"]; H4 [pos="3.2,2.3!", label="H-4"]; H9 [pos="0.4,0.6!", label="H-9"]; H2pp [pos="2.8,0.2!", label="H-2''"];

// Define carbon node positions C2 [pos="1.9,1.8!"]; C4a [pos="2.3,1.3!"]; C1pp [pos="1.1,0.2!"]; C7 [pos="0.9,1.3!"]; C8 [pos="0.4,1.1!"]; C8a [pos="1.4,1.3!"]; C4pp [pos="3.6,0.2!"]; C5pp [pos="2.8,-0.4!"];

// Draw HMBC correlations H3 -> C2 [arrowhead=none, style=dashed]; H3 -> C4a [arrowhead=none, style=dashed]; H4 -> C2 [arrowhead=none, style=dashed]; H9 -> C1pp [arrowhead=none, style=dashed, label=" Key Ester Linkage"]; H9 -> C7 [arrowhead=none, style=dashed]; H9 -> C8 [arrowhead=none, style=dashed]; H9 -> C8a [arrowhead=none, style=dashed]; H2pp -> C4pp [arrowhead=none, style=dashed]; H2pp -> C5pp [arrowhead=none, style=dashed]; }

Caption: Key HMBC correlations for assembling the molecular structure.

The most critical HMBC correlation is from the proton at C-9 (δ ~5.1 ppm) to the senecioyl carbonyl carbon C-1'' (δ ~166.0 ppm). This single correlation unambiguously establishes the location of the ester group, a task that would be impossible with 1D NMR or COSY alone.[14][15]

Stereochemical Assignment

With the planar structure established, the final step is to determine the three-dimensional arrangement, specifically the relative stereochemistry at the C-8 and C-9 stereocenters. This is typically achieved using a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

Protocol: NOESY/ROESY Analysis

-

Experiment Selection: A 2D NOESY or ROESY experiment is performed. ROESY is often preferred for molecules of this size as it avoids potential zero-crossing issues that can affect NOE signals.

-

Data Acquisition: Acquire the spectrum with an appropriate mixing time (e.g., 300-500 ms) to allow for magnetization transfer between spatially close protons.

-

Interpretation: Look for cross-peaks between protons that are close in space (< 5 Å) but not necessarily coupled through bonds.

For this compound, the key correlation to observe would be between H-8 and H-9. The presence of a NOESY cross-peak between these two protons would indicate they are on the same face of the dihydropyran ring (a cis relationship). Conversely, the absence of this correlation would suggest a trans relationship. Based on known related compounds, a trans configuration is often found.[16]

Conclusion: A Unified Structural Hypothesis

The structural elucidation of this compound is a testament to the power of a systematic, multi-technique spectroscopic approach. Each experiment provides a unique and essential piece of the puzzle:

-

HRMS provides the molecular formula (C₁₉H₂₀O₆).

-

¹³C NMR confirms the 19-carbon skeleton.

-

¹H and COSY NMR identify the individual proton spin systems.

-

HSQC links the proton and carbon frameworks.

-

HMBC connects all the fragments into a single planar structure, critically placing the senecioyl ester at the C-9 position.

-

NOESY reveals the relative stereochemistry at C-8 and C-9.

Only when the data from all these experiments converge without contradiction can the structure be assigned with a high degree of confidence. This rigorous, self-validating methodology ensures the scientific integrity required for subsequent research and development in the fields of natural product chemistry and pharmacology.

References

- 1. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical constituents from the roots of Peucedanum praeruptorum Dunn and their chemotaxonomic significance [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ajmrhs.org [ajmrhs.org]

- 9. Structure Elucidation of Prenyl- and Geranyl-Substituted Coumarins in Gerbera piloselloides by NMR Spectroscopy, Electronic Circular Dichroism Calculations, and Single Crystal X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H and 13C NMR assignments for two new angular furanocoumarin glycosides from Peucedanum praeruptorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. 8(S),9(R)-9-Hydroxy-O-senecioyl-8,9-dihydrooroselol | 31456-63-0 [chemicalbook.com]

An In-depth Technical Guide to 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol (CAS 31456-63-0) for Researchers and Drug Development Professionals

Introduction

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, assigned the CAS number 31456-63-0, is a naturally occurring dihydrofurocoumarin. This class of compounds is characterized by a furan ring fused to a coumarin core, with the furan ring being partially saturated.[1] As a member of the extensive coumarin family, which are benzopyran-2-one derivatives widely distributed in the plant kingdom, it holds significant interest for its potential pharmacological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural sources, potential therapeutic applications, and detailed experimental protocols for its investigation.

This compound is a natural product primarily isolated from plants belonging to the Apiaceae and Asteraceae families, such as Carlina acaulis, Ferulopsis hystrix, Cnidium, and Angelica species.[1][3] Research into dihydrofurocoumarins is propelled by their diverse and often potent biological activities, including anti-inflammatory, cytotoxic, and gastroprotective effects.[4][5] The unique structural features of this compound, specifically its hydroxylation and esterification patterns, suggest the potential for novel biological activities, making it a compelling candidate for further research and drug development.[1]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 31456-63-0 | [6] |

| Molecular Formula | C₁₉H₂₀O₆ | [6] |

| Molecular Weight | 344.36 g/mol | [6] |

| Class | Dihydrofurocoumarin | [1] |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage | Store desiccated at -20°C |

Structural Information:

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 2 | 161.3 | - |

| 3 | 94.1 | - |

| 4 | 178.3 | - |

| 4a | 120.7 | - |

| 5 | 125.8 | - |

| 6 | 123.9 | - |

| 7 | 133.8 | - |

| 8 | 116.6 | - |

| 8a | 153.4 | - |

| 1' | 126.1 | - |

| 2' | 109.7 | 7.48 (d) |

| 3' | 149.6 | - |

| 4' | 152.1 | - |

| 5' | 112.8 | 7.10 (d) |

| 6' | 124.7 | 7.41 (d) |

| OMe-3' | 55.9 | - |

| CH₃CH₂O-4' | 64.4, 15.0 | - |

| Me | 17.9 | - |

Note: This data is for peucedanin and is provided for illustrative purposes. Actual chemical shifts for this compound will vary.

Biological Activities and Therapeutic Potential

The therapeutic potential of this compound is suggested by studies on its plant sources and related compounds. The primary areas of interest are its cytotoxic and anti-inflammatory activities.

Cytotoxic Activity

A study investigating the phenolic compounds of Ferulopsis hystrix demonstrated that a fraction containing nine angular 8,9-dihydrofurocoumarins, including this compound, exhibited cytotoxic activity against human tumor cell lines.[5] The tested cell lines were CEM-13 (T-lymphoblastoid), MT-4 (T-cell leukemia), and U-937 (histiocytic lymphoma).[5] While the study did not report the specific IC₅₀ value for this compound, the activity of the mixed fraction suggests that this compound contributes to the observed cytotoxicity.

Anti-inflammatory and Gastroprotective Activities

Research on coumarins from Ferulopsis hystrix has also revealed significant gastroprotective and antioxidant effects.[4] One of the major compounds identified, peucenidin, which is structurally related to this compound, demonstrated a pronounced gastroprotective effect against indomethacin and steroid-induced gastropathy in animal models.[4] The proposed mechanism for this protection involves the reduction of malondialdehyde (a marker of lipid peroxidation) and an increase in the activity of antioxidant enzymes such as catalase and the levels of reduced glutathione.[4]

The anti-inflammatory properties of coumarins are often linked to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10] By inhibiting the activation of NF-κB, coumarins can effectively suppress the inflammatory cascade.

Proposed Mechanism of Action: Modulation of the NF-κB Signaling Pathway

Based on the established anti-inflammatory properties of coumarins, a plausible mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting the phosphorylation and degradation of IκB.

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed, step-by-step protocols for assessing its cytotoxic and anti-inflammatory activities.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[12]

Materials:

-

Target cancer cell lines (e.g., CEM-13, MT-4, U-937)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours.[12] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[13]

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value can be determined by plotting the percentage of viability against the compound concentration.

Figure 2: Workflow for the MTT cytotoxicity assay.

In Vitro Anti-inflammatory Assessment: NF-κB Reporter Assay

This assay measures the activation of the NF-κB signaling pathway using a luciferase reporter gene under the control of NF-κB response elements.[1]

Materials:

-

HEK293T cells stably transfected with an NF-κB luciferase reporter construct

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

Luciferase Assay System

-

96-well opaque plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well opaque plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NF-κB activation. Include an unstimulated control.

-

Incubation: Incubate the plate for 6-24 hours.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of LPS-induced NF-κB activation.

Pharmacokinetics

There is limited specific pharmacokinetic data available for this compound. However, studies on other coumarins isolated from Angelica species provide some insights. Generally, coumarins can be absorbed orally, but their plasma concentrations can be low.[1][14] For instance, a study on eight coumarins from Radix Angelicae Dahuricae in rats showed that the time to maximum plasma concentration (Tmax) ranged from 0.51 to 2.04 hours, with mean maximum plasma concentrations (Cmax) below 6.41 µg/mL.[1] Another study on furanocoumarins from Angelica dahurica radix also indicated rapid oral absorption, with peak plasma levels reached between 40 and 75 minutes in normal rats.[15] These findings suggest that this compound is likely to be orally bioavailable, but further studies are required to determine its specific pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Future Directions

The research on this compound is still in its early stages, and several avenues for future investigation exist:

-

Quantitative Biological Evaluation: Determining the specific IC₅₀ values for its cytotoxic and anti-inflammatory activities is crucial for understanding its potency.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will provide a deeper understanding of its biological effects. Investigating its impact on the NF-κB pathway in detail is a key next step.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of cancer and inflammation is necessary to translate the in vitro findings.

-

Pharmacokinetic Profiling: A comprehensive ADME study is required to assess its drug-like properties and to guide formulation and dosing strategies for potential therapeutic applications.

-

Synthesis and Structure-Activity Relationship (SAR) Studies: Developing a synthetic route to this compound will enable the production of larger quantities for research and the creation of analogs to explore SAR and optimize its biological activity.

Conclusion

This compound is a promising natural product with potential cytotoxic and anti-inflammatory properties. Its classification as a dihydrofurocoumarin places it in a class of compounds with known biological activities. While current research provides a foundation for its further investigation, more detailed studies are needed to fully characterize its pharmacological profile and therapeutic potential. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate and inspire future research into this intriguing molecule.

References

- 1. bowdish.ca [bowdish.ca]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | TargetMol [targetmol.com]

- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 8. Assignment of the 1H and 13C NMR signals of some benzofurocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. NP-MRD: Showing NP-Card for Petunidin (NP0046034) [np-mrd.org]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Investigating the Anti-inflammatory Activity of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Introduction: Unveiling the Therapeutic Potential of a Novel Dihydrofurocoumarin

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Natural products, with their vast structural diversity, represent a rich reservoir of potential therapeutic leads. 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a dihydrofurocoumarin, a subclass of coumarins, which are a well-established class of plant secondary metabolites known for a wide spectrum of biological activities.[1][2]

Coumarins and their derivatives have demonstrated significant anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), scavenging of reactive oxygen species (ROS), and modulation of critical signaling pathways.[2][3][4] Notably, many coumarins have been shown to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central regulators of the inflammatory response.[1][5] These pathways control the expression of a plethora of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][5]

Given the established anti-inflammatory potential of the coumarin scaffold, this compound presents itself as a compelling candidate for investigation. These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of this novel compound, from initial in vitro screening to in vivo validation. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each experimental choice to ensure robust and reproducible data generation.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

The initial assessment of this compound's anti-inflammatory potential will be conducted using a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response characterized by the production of high levels of NO and pro-inflammatory cytokines.[6][7]

Assessment of Nitric Oxide (NO) Production

Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[6] Therefore, the ability of this compound to inhibit NO production in LPS-stimulated macrophages is a key indicator of its anti-inflammatory potential. The Griess assay provides a simple and reliable colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[6][8]

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%) and a positive control (e.g., a known iNOS inhibitor like L-NMMA).

-

Inflammatory Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group (untreated cells) should also be included.

-

Griess Assay:

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[6][8]

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition can be calculated as follows: % Inhibition = [ (Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control ] x 100

Data Presentation:

| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |

| Control (no LPS) | - | ||

| LPS Control | - | 0% | |

| This compound | 1 | ||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| Positive Control (L-NMMA) | 100 |

Quantification of Pro-inflammatory Cytokines